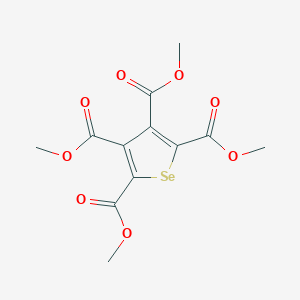![molecular formula C13H14O4 B14294290 Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate CAS No. 119031-30-0](/img/structure/B14294290.png)
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction proceeds via the formation of a β-keto ester intermediate, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo nucleophilic attacks, which can modulate the activity of enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler β-keto ester used in similar synthetic applications.
Benzaldehyde: An aromatic aldehyde that can undergo similar condensation reactions.
Methyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate: A methyl ester analog with similar reactivity.
Uniqueness
This compound is unique due to its combination of ester and ketone functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological activity.
Properties
CAS No. |
119031-30-0 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)12(15)10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
QYSSENGHZAEAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)

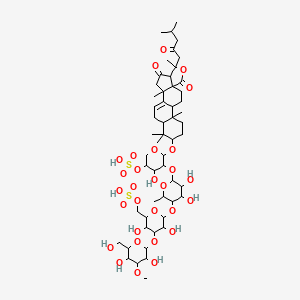
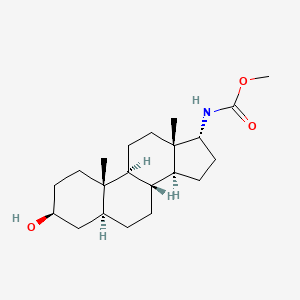
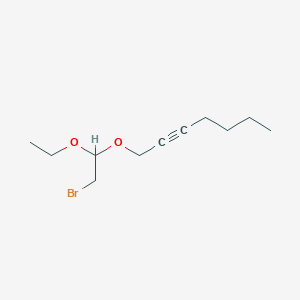
![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)
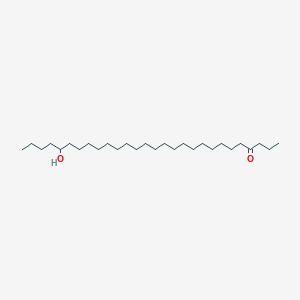
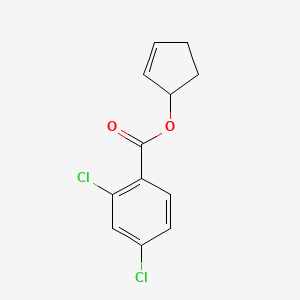
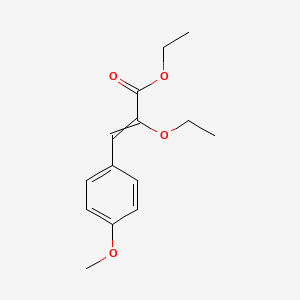
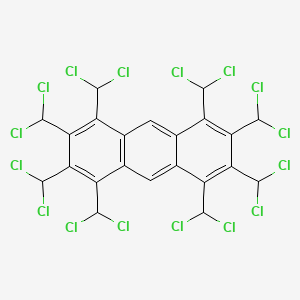
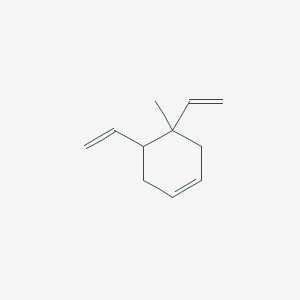
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
